2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound of significant interest in various scientific fields. Its unique structure, combining a piperazine ring with a benzoisoquinoline core, lends itself to a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multi-step reactions starting from simple aromatic compounds. Commonly, a derivative of benzoisoquinoline is alkylated with a piperazine derivative under specific conditions to introduce the ethyl linker, followed by a sulfonylation step to attach the methylsulfonyl group.
Industrial Production Methods
Industrially, the compound can be synthesized in large scale using optimized reaction conditions that ensure high yield and purity. This might involve the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo a variety of chemical reactions, including:
Oxidation: : Under specific conditions, it can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : The compound can be reduced, especially at the benzoisoquinoline ring, to form partially or fully saturated products.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzoisoquinoline moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.
Major Products
The products formed depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could produce reduced benzoisoquinoline derivatives. Substitution reactions typically result in modified piperazine or benzoisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
Biologically, it can act as a ligand in the study of receptor-ligand interactions due to its structural features.
Medicine
In medicine, 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has potential as a pharmacophore in the development of novel therapeutics targeting various biological pathways.
Industry
Industrially, it might be utilized in the manufacture of specialty chemicals or as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific proteins or receptors, modifying their activity. Its piperazine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors, thereby influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}quinoline-3,4-dione
2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-isoquinoline-3,4(2H)-dione
Uniqueness
The compound's uniqueness lies in its combination of a benzoisoquinoline core with a piperazine moiety, which provides it with distinct structural and functional properties compared to other similar compounds. This structural uniqueness translates into potentially unique biological activity and chemical reactivity.
That covers the detailed aspects of the compound 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione. Does that inspire any follow-up curiosity?
Properties
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)21-11-8-20(9-12-21)10-13-22-18(23)15-6-2-4-14-5-3-7-16(17(14)15)19(22)24/h2-7H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDQDHZSNNVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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